![molecular formula C16H16N2O4S2 B2386549 2-[(3-(3-metoxifenil)-4-oxo-6,7-dihidrotieno[3,2-d]pirimidin-2-il)sulfanil]acetato de metilo CAS No. 877655-28-2](/img/structure/B2386549.png)
2-[(3-(3-metoxifenil)-4-oxo-6,7-dihidrotieno[3,2-d]pirimidin-2-il)sulfanil]acetato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C16H16N2O4S2 and its molecular weight is 364.43. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antibacteriana
Las quinazolinonas, incluido el compuesto en cuestión, han demostrado propiedades antibacterianas . Los investigadores han explorado su potencial como agentes antimicrobianos, particularmente contra cepas bacterianas. Estudios adicionales podrían investigar los mecanismos específicos de acción y evaluar su eficacia contra diferentes especies bacterianas.
Potencial antiviral
Los derivados del indol, una clase a la que pertenecen las quinazolinonas, tienen diversas aplicaciones biológicas. Algunos derivados exhiben actividad antiviral . Investigar el potencial antiviral del 2-[(3-(3-metoxifenil)-4-oxo-6,7-dihidrotieno[3,2-d]pirimidin-2-il)sulfanil]acetato de metilo podría ser valioso, especialmente en el contexto de infecciones virales.
Propiedades anticancerígenas
Las quinazolinonas se han estudiado por sus efectos anticancerígenos . Los investigadores podrían explorar el impacto del compuesto en líneas celulares cancerosas, evaluar su citotoxicidad e investigar las posibles vías implicadas en la inhibición del cáncer.
Inhibición enzimática
Ciertos derivados de quinazolinona exhiben actividad inhibitoria enzimática . Investigar si el this compound interactúa con enzimas específicas podría proporcionar información sobre sus posibles aplicaciones terapéuticas.
Investigación anti-VIH
Dada la importancia de los agentes anti-VIH, explorar la actividad del compuesto contra el VIH podría valer la pena. Los investigadores podrían evaluar sus efectos sobre la replicación viral, la inhibición de la proteasa u otros aspectos relevantes .
Otras propiedades biológicamente activas
Las quinazolinonas se han investigado para diversas actividades biológicas más allá de las mencionadas anteriormente. Estas incluyen efectos antiinflamatorios, antioxidantes y neuroprotectores. Los investigadores podrían explorar si el this compound exhibe alguna de estas propiedades .
Mecanismo De Acción
Target of Action
It is known that quinazolinones, a class of compounds to which this molecule belongs, have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have the potential to act as excellent antibacterial , antiviral , anticancer , enzyme inhibitory , anti-HIV and other biologically active agents .
Mode of Action
The biological activity of quinazolinones depends on their structure, which can be altered using different synthetic approaches .
Biochemical Pathways
Given the broad range of biological activities associated with quinazolinones , it can be inferred that multiple pathways could potentially be affected.
Result of Action
Given the potential biological activities associated with quinazolinones , it can be inferred that the compound could have significant effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-21-11-5-3-4-10(8-11)18-15(20)14-12(6-7-23-14)17-16(18)24-9-13(19)22-2/h3-5,8H,6-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLFCTFLVQJOLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2386466.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2386468.png)
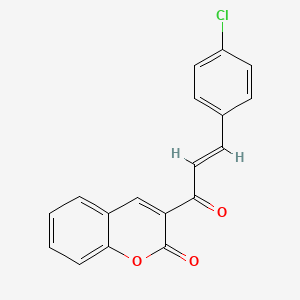
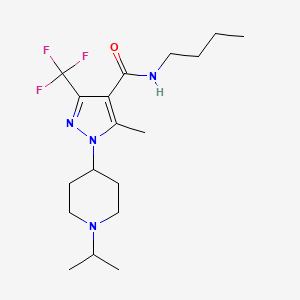
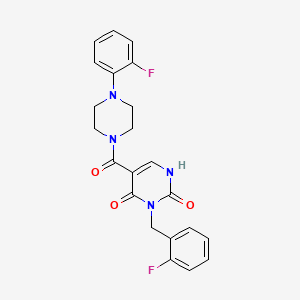
![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid](/img/structure/B2386475.png)
![ethyl 6-(2-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2386476.png)

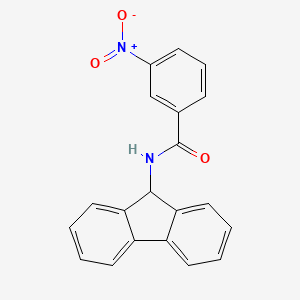

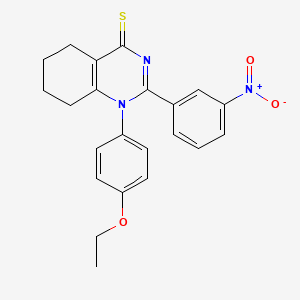
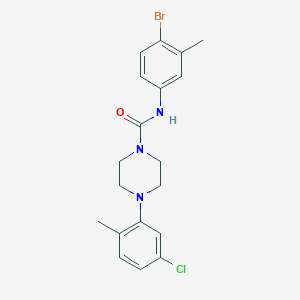
![N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2386487.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2386489.png)
